4-Methoxyphthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

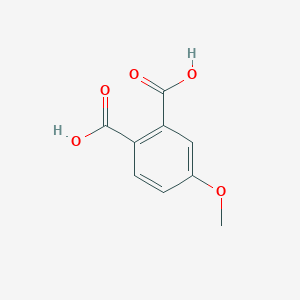

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZSIEDAEHZAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172200 | |

| Record name | 4-Methoxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-13-8 | |

| Record name | 4-Methoxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxyphthalic Acid from 4-Bromophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 4-methoxyphthalic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available 4-bromophthalic anhydride. The synthesis involves a three-step process: hydrolysis of the starting anhydride, a copper-catalyzed methoxylation, and subsequent dehydration to the corresponding anhydride, followed by hydrolysis to the final diacid product. This guide offers detailed experimental protocols, data summaries, and mechanistic insights to facilitate its application in a research and development setting.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals, polymers, and dyes. The presence of the methoxy group and the two carboxylic acid functionalities allows for diverse chemical modifications, making it an attractive scaffold for drug design and a versatile monomer for polymer synthesis. This guide details a reliable pathway for the synthesis of this compound from 4-bromophthalic anhydride, focusing on a copper-catalyzed Ullmann-type reaction for the crucial C-O bond formation.

Overall Synthetic Strategy

The direct methoxylation of 4-bromophthalic anhydride presents a significant challenge due to the reactivity of the anhydride functional group under the basic conditions typically required for the Ullmann condensation. The anhydride ring is susceptible to opening, leading to a mixture of products and complicating the purification process. To circumvent this issue, a more controlled, three-step synthetic route is proposed:

-

Hydrolysis: 4-Bromophthalic anhydride is first hydrolyzed to the more stable 4-bromophthalic acid. This protects the carboxylic acid functionalities as carboxylates during the subsequent methoxylation step.

-

Copper-Catalyzed Methoxylation: The core transformation involves the substitution of the bromine atom with a methoxy group via a copper-catalyzed Ullmann condensation. This reaction is performed on 4-bromophthalic acid in the presence of a copper catalyst and a methoxide source.

-

Cyclization and Hydrolysis: The resulting this compound can be converted to its anhydride for purification or storage, and then readily hydrolyzed back to the diacid as needed for subsequent reactions.

Figure 1: Proposed synthetic pathway from 4-bromophthalic anhydride to this compound.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Bromophthalic Anhydride |  | C₈H₃BrO₃ | 227.01[1] | 107[2] | Off-white to white powder[2] |

| This compound |  | C₉H₈O₅ | 196.16 | Not available | Not available |

Detailed Experimental Protocols

Step 1: Hydrolysis of 4-Bromophthalic Anhydride to 4-Bromophthalic Acid

Objective: To quantitatively convert 4-bromophthalic anhydride to 4-bromophthalic acid.

Reaction Scheme:

Materials:

-

4-Bromophthalic anhydride

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalic anhydride (1.0 eq).

-

Add a sufficient amount of deionized water to form a slurry (approximately 10 mL of water per gram of anhydride).

-

Heat the mixture to reflux with vigorous stirring.

-

Maintain the reflux for 2-4 hours, or until the solid has completely dissolved, indicating the completion of the hydrolysis.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to precipitate the 4-bromophthalic acid.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: >95%

Step 2: Copper-Catalyzed Methoxylation of 4-Bromophthalic Acid

Objective: To synthesize this compound via an Ullmann condensation reaction.

Reaction Scheme:

Materials:

-

4-Bromophthalic acid (from Step 1)

-

Sodium methoxide (solid or a solution in methanol)

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or a three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Set up a Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a thermometer.

-

Purge the apparatus with an inert gas (nitrogen or argon).

-

To the flask, add 4-bromophthalic acid (1.0 eq), copper(I) iodide (0.1-0.2 eq), and anhydrous DMF or NMP.

-

With stirring, carefully add sodium methoxide (2.5-3.0 eq) to the mixture. The addition may be exothermic.

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding the mixture to a stirred solution of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH 2-3). This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

Expected Yield: 60-80%

Step 3a: Cyclization of this compound to 4-Methoxyphthalic Anhydride (Optional Purification Step)

Objective: To convert this compound to its anhydride for purification by sublimation or recrystallization.

Reaction Scheme:

Materials:

-

Crude this compound (from Step 2)

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Place the crude this compound in a round-bottom flask.

-

Add an excess of acetic anhydride (e.g., 5-10 equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization of the anhydride.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

The 4-methoxyphthalic anhydride can be further purified by sublimation under reduced pressure.

Step 3b: Hydrolysis of 4-Methoxyphthalic Anhydride to this compound

Objective: To obtain the final pure this compound.

Procedure:

-

The purified 4-methoxyphthalic anhydride from Step 3a can be hydrolyzed back to the diacid by refluxing with water, following a similar procedure to Step 1.

Reaction Mechanism and Signaling Pathway

The core of this synthesis is the copper-catalyzed methoxylation, which is a type of Ullmann condensation. The generally accepted mechanism involves a catalytic cycle with copper(I) as the active species.

Figure 2: Proposed catalytic cycle for the copper-catalyzed methoxylation of 4-bromophthalate.

The catalytic cycle is proposed to proceed as follows:

-

Ligand Exchange: The active Cu(I) catalyst reacts with sodium methoxide to form a copper(I) methoxide species.

-

Oxidative Addition: The copper(I) methoxide undergoes oxidative addition with the 4-bromophthalate, forming a transient, high-valent Cu(III) intermediate.

-

Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination to form the desired C-O bond of the 4-methoxyphthalate product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

Data Summary

The following table summarizes the expected reaction conditions and outcomes for the key synthetic steps.

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Hydrolysis | 4-Bromophthalic anhydride, H₂O | - | Water | 100 | 2-4 | >95 |

| 2 | Methoxylation | 4-Bromophthalic acid, CH₃ONa | CuI | DMF or NMP | 120-140 | 12-24 | 60-80 |

| 3a | Cyclization | This compound, Acetic anhydride | - | Acetic anhydride | Reflux | 2-3 | >90 |

Safety Considerations

-

4-Bromophthalic Anhydride: This compound is an irritant to the eyes, respiratory system, and skin.[3] It is corrosive.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated fume hood.[3]

-

Sodium Methoxide: This reagent is highly corrosive and reacts violently with water.[5] It is a flammable solid.[5] It must be handled under anhydrous conditions and with extreme care. All contact with skin and eyes should be avoided.

-

Copper Iodide: While less toxic than some other heavy metal salts, copper compounds should be handled with care. Avoid inhalation of dust.

-

Solvents (DMF, NMP): These are high-boiling organic solvents. They should be handled in a fume hood. They are known to have reproductive toxicity.

-

Acetic Anhydride: This reagent is corrosive and has a strong, irritating odor. It should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of this compound from 4-bromophthalic anhydride. By first hydrolyzing the anhydride, the challenges associated with its reactivity under basic conditions are effectively mitigated. The copper-catalyzed Ullmann condensation is a robust method for the key methoxylation step. This detailed guide, with its experimental protocols and mechanistic insights, should serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Methoxyphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 4-methoxyphthalic acid, a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. This document details the most viable and efficient synthetic strategies, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Primary Synthetic Route: Oxidation of 3,4-Dimethylanisole

The most direct and efficient method for the synthesis of this compound is the oxidation of the readily available starting material, 3,4-dimethylanisole (also known as 4-methoxy-o-xylene). This process involves the conversion of the two methyl groups on the aromatic ring to carboxylic acid functionalities using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a commonly employed and effective oxidant for this transformation.

The reaction proceeds under basic conditions, typically in an aqueous solution of sodium hydroxide, followed by acidification to precipitate the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3,4-dimethylanisole. These values are representative and may be optimized based on specific experimental conditions and scale.

| Parameter | Value | Notes |

| Starting Material | 3,4-Dimethylanisole | Molecular Weight: 136.19 g/mol |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Molecular Weight: 158.03 g/mol |

| Product | This compound | Molecular Weight: 196.16 g/mol |

| Theoretical Yield | ~1.44 g per 1 g of starting material | Calculated based on stoichiometry |

| Expected Experimental Yield | 60-80% | Yields can vary based on reaction conditions |

| Purity (after recrystallization) | >95% | Assessed by NMR, HPLC, or melting point |

Detailed Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound via the oxidation of 3,4-dimethylanisole.

Materials:

-

3,4-Dimethylanisole

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bisulfite (NaHSO₃) (for quenching excess oxidant)

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Dropping funnel

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dimethylanisole (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

-

Addition of Oxidant: While stirring vigorously, slowly add solid potassium permanganate (approximately 4.0 equivalents) in portions to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux with stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

-

Workup: Cool the reaction mixture to room temperature. The excess potassium permanganate can be quenched by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color is no longer present.

-

Filtration: Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Acidification and Precipitation: Combine the filtrate and washings in a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration, washing with cold deionized water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.

-

Drying: Dry the purified product in a vacuum oven to a constant weight.

Synthetic Pathway Diagram

Caption: Synthetic route for this compound.

Alternative Starting Materials and Synthetic Strategies

While the oxidation of 3,4-dimethylanisole is the most direct approach, other starting materials can be considered, although they typically involve more complex, multi-step synthetic sequences.

From 4-Methylphthalic Anhydride

4-Methylphthalic anhydride can potentially serve as a precursor. This route would necessitate the introduction of a hydroxyl group at the 4-position, followed by methylation. This multi-step process is generally less efficient than the direct oxidation of 3,4-dimethylanisole.

From 4-Hydroxyphthalic Acid

4-Hydroxyphthalic acid is another potential starting material. The synthesis of this compound from this precursor would involve a straightforward methylation of the hydroxyl group, for example, using dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound from 3,4-dimethylanisole.

Caption: Laboratory workflow for this compound.

This guide provides a foundational understanding of the key starting materials and methodologies for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further optimization and characterization details relevant to their specific applications.

An In-depth Technical Guide to 4-Methoxyphthalic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphthalic acid, a substituted aromatic dicarboxylic acid, serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. Its structural features, comprising a benzene ring functionalized with two adjacent carboxylic acid groups and a methoxy group, impart specific chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the chemical properties and structural aspects of this compound, intended to support research and development activities.

Chemical Structure and Identification

The structure of this compound is characterized by a phthalic acid core with a methoxy group (-OCH₃) substituent at the 4-position of the benzene ring.

| Identifier | Value |

| IUPAC Name | 4-Methoxybenzene-1,2-dicarboxylic acid |

| CAS Number | 1885-13-8[1] |

| Molecular Formula | C₉H₈O₅[1] |

| Molecular Weight | 196.16 g/mol [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)O)C(=O)O |

| InChI Key | JKZSIEDAEHZAHQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for this specific compound is limited in publicly available literature, and some properties are estimated or derived from related compounds.

| Property | Value | Source |

| Physical State | White to off-white crystalline solid. | [2] |

| Melting Point | 170 °C (with decomposition to anhydride) | [3] |

| Boiling Point | Data not available | |

| Solubility | Limited solubility in water; Soluble in organic solvents such as ethanol and acetone.[2] | |

| pKa₁ | Data not available | |

| pKa₂ | Data not available |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

-

C-O stretch (methoxy and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methoxy protons (a singlet), and the acidic protons of the carboxylic acid groups (typically broad singlets). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms in the molecule, including the two carbonyl carbons, the aromatic carbons, and the methoxy carbon. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid groups.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely reported in modern literature. However, a historical synthesis was described in a 1907 publication by Bentley and Weizmann.[3][4] This early work suggests that the compound can be prepared from 4-hydroxyphthalic acid.

A general synthetic approach could involve the methylation of 4-hydroxyphthalic acid or the oxidation of a suitably substituted precursor. The following is a generalized conceptual workflow for a potential synthesis, not a detailed experimental protocol.

Structure and Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The two carboxylic acid groups can undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution influenced by the directing effects of the methoxy and carboxylic acid groups.

The methoxy group is an activating, ortho-, para-directing group, while the carboxylic acid groups are deactivating, meta-directing groups. The interplay of these electronic effects will govern the regioselectivity of further functionalization.

Conclusion

This compound is a molecule with potential for broader application in scientific research and development. This guide has summarized the currently available information on its chemical and physical properties. Further experimental investigation is warranted to fully characterize this compound, including detailed spectroscopic analysis, determination of its pKa values, and exploration of its crystal structure. Such data will be invaluable for its effective utilization in the design and synthesis of new molecules with desired functionalities.

References

A Technical Guide to the Spectroscopic Profile of 4-Methoxyphthalic Acid

Introduction: Elucidating the Molecular Architecture of 4-Methoxyphthalic Acid

This compound, a key chemical intermediate, possesses a unique molecular framework comprising a benzene ring substituted with two adjacent carboxylic acid groups and a methoxy group. This arrangement of functional groups dictates its chemical reactivity and physical properties, making its unambiguous identification and characterization paramount for researchers in organic synthesis, materials science, and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad to probe the intricate structural details of this molecule.

This in-depth guide presents a comprehensive analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely available in public databases, this paper will leverage established principles of spectroscopy and data from closely related analogues to provide a robust, predictive interpretation. This approach not only offers a reliable blueprint for the characterization of this compound but also serves as an educational framework for the spectroscopic analysis of substituted aromatic compounds.

Molecular Structure and Spectroscopic Rationale

The strategic placement of substituents on the phthalic acid backbone gives rise to a distinct pattern of signals in each spectroscopic method. Understanding the electronic effects of these groups is crucial for interpreting the resulting spectra. The methoxy group (-OCH₃) is an electron-donating group through resonance, while the carboxylic acid groups (-COOH) are electron-withdrawing. These opposing effects influence the electron density distribution around the aromatic ring, which in turn affects the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the two carboxylic acid groups. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid Protons (-COOH) | > 10.0 | Singlet (broad) | 2H |

| Aromatic Proton (H-3) | ~7.5 - 7.7 | Doublet | 1H |

| Aromatic Proton (H-5) | ~7.2 - 7.4 | Doublet of Doublets | 1H |

| Aromatic Proton (H-6) | ~7.9 - 8.1 | Doublet | 1H |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 3H |

Causality Behind the Predicted Chemical Shifts:

-

Carboxylic Acid Protons: These protons are highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and extensive hydrogen bonding, resulting in a broad signal far downfield, typically above 10 ppm.[1]

-

Aromatic Protons: The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons. The exact chemical shifts are a result of the combined electronic effects of the methoxy and carboxylic acid groups. The proton ortho to the two carboxylic acid groups (H-6) is expected to be the most deshielded.

-

Methoxy Protons: The protons of the methoxy group are shielded by the electron-donating oxygen atom and will appear as a sharp singlet at around 3.9 ppm.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound. Due to molecular symmetry, we expect to see nine distinct signals.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbons (C=O) | ~165 - 175 |

| Aromatic Carbon (C-4, attached to -OCH₃) | ~160 - 165 |

| Aromatic Carbons (C-1, C-2, attached to -COOH) | ~130 - 140 |

| Aromatic Carbons (C-3, C-5, C-6) | ~115 - 130 |

| Methoxy Carbon (-OCH₃) | ~55 - 60 |

Expert Insights on ¹³C NMR:

The carbonyl carbons of the carboxylic acids will be the most deshielded signals in the spectrum, appearing in the 165-175 ppm range.[3] The aromatic carbon attached to the electron-donating methoxy group (C-4) will also be significantly deshielded. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents. The methoxy carbon will appear in the aliphatic region, typically around 55-60 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and methoxy groups.

Predicted Key IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid Dimer) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether) | 1200 - 1300 (asymmetric) & 1000 - 1100 (symmetric) | Strong |

| O-H Bend (Carboxylic Acid) | 1210 - 1320 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

Interpretation of the IR Spectrum:

The most prominent feature of the IR spectrum will be the very broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, which will span from approximately 2500 to 3300 cm⁻¹.[4] The sharp and intense C=O stretching absorption around 1700 cm⁻¹ is also characteristic of a carboxylic acid dimer. The presence of the methoxy group will be confirmed by strong C-O stretching bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound (C₉H₈O₅), the expected molecular weight is approximately 196.16 g/mol .

Predicted Key Mass Spectral Fragments:

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 196 | [M]⁺• | - |

| 179 | [M - OH]⁺ | •OH |

| 178 | [M - H₂O]⁺• | H₂O |

| 151 | [M - COOH]⁺ | •COOH |

| 133 | [M - COOH - H₂O]⁺ | •COOH, H₂O |

Elucidation of the Fragmentation Pathway:

Upon electron ionization, this compound will form a molecular ion ([M]⁺•) at m/z 196. A common fragmentation pathway for aromatic carboxylic acids is the loss of a hydroxyl radical (•OH) to form an acylium ion ([M - OH]⁺) at m/z 179.[5] Another characteristic fragmentation is the loss of a carboxyl radical (•COOH), leading to a fragment at m/z 151. The "ortho effect" may also be observed, where the adjacent carboxylic acid and methoxy groups interact upon ionization, potentially leading to the loss of water (H₂O) to give a fragment at m/z 178.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic protons are readily observable.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range of at least 0-15 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the broad carboxylic acid proton signals.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover a range of 0-200 ppm.

-

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Process the data by performing a background subtraction.

-

Mass Spectrometry

-

Sample Introduction: For a relatively non-volatile compound like this compound, direct infusion using an Electrospray Ionization (ESI) source is a suitable method. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is derivatized to increase its volatility (e.g., by esterification of the carboxylic acids).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity. For carboxylic acids, negative ion mode is often effective.

-

Set the mass range to cover the expected molecular ion and fragment ions (e.g., m/z 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments to fragment the molecular ion and analyze the resulting daughter ions.

-

Visualizing the Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By synthesizing fundamental spectroscopic principles with data from analogous structures, we have constructed a reliable analytical profile for this important chemical compound. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data, enabling confident structural verification and quality control. This document serves as a valuable resource for scientists and professionals engaged in the synthesis and application of substituted aromatic compounds.

References

An In-depth Technical Guide to the Solubility of 4-Methoxyphthalic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Methoxyphthalic acid in common laboratory solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative descriptions, expected solubility trends based on structural analogs, and a comprehensive experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is an aromatic carboxylic acid with a molecular formula of C₉H₈O₅. Its structure, featuring two carboxylic acid groups and a methoxy group on a benzene ring, dictates its polarity and, consequently, its solubility in various media. The presence of the polar carboxylic acid groups allows for hydrogen bonding, while the aromatic ring and methoxy group contribute to its nonpolar character. This amphiphilic nature results in a varied solubility profile across different solvents.

Qualitative Solubility Profile

Based on available information, this compound exhibits the following general solubility characteristics:

-

Water: It has limited solubility in water.[1] The polar carboxylic acid groups can interact with water, but the nonpolar benzene ring and methoxy group limit its overall solubility. The solubility of a structurally similar compound, 4-methylphthalic acid, in water is reported to be 3.984 g/L at room temperature.

-

Polar Organic Solvents: It is generally soluble in polar organic solvents.[1]

-

Alcohols (e.g., Ethanol, Methanol): this compound is soluble in ethanol.[1] Due to their ability to form hydrogen bonds, alcohols are effective at solvating both the carboxylic acid groups and, to a lesser extent, the methoxy group.

-

Ketones (e.g., Acetone): It is soluble in acetone.[1] Acetone's polarity and ability to act as a hydrogen bond acceptor make it a good solvent for this compound.

-

-

Aprotic Polar Solvents (e.g., DMSO, DMF): While specific data for this compound is unavailable, carboxylic acids, in general, tend to be soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of common laboratory solvents is not widely published. The following table summarizes the available qualitative information and provides context based on similar compounds. Researchers requiring precise solubility values are encouraged to determine them experimentally using the protocol outlined in the next section.

| Solvent | Chemical Formula | Type | Expected Solubility of this compound |

| Water | H₂O | Polar Protic | Limited/Low[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Methanol | CH₃OH | Polar Protic | Likely Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Likely Soluble to Moderately Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Likely Sparingly Soluble to Insoluble |

| Chloroform | CHCl₃ | Polar Aprotic | Likely Sparingly Soluble to Insoluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is robust and can be applied to a wide range of solvents.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (analytical or HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C).

-

Once the solvent is completely evaporated and the weight is constant, reweigh the vial to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

-

Solubility ( g/100 mL) = (mass of dissolved solid / volume of supernatant collected) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is sparse in the public domain, its chemical structure suggests good solubility in polar organic solvents like ethanol and acetone and limited solubility in water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This information is crucial for researchers in fields such as medicinal chemistry and material science, where solubility impacts reaction kinetics, purification, and formulation.

References

crystal structure analysis of 4-Methoxyphthalic acid

Crystal Structure Analysis of 4-Methoxyphthalic Acid: Data Unavailability

An in-depth search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), has revealed no specific publication or entry detailing the complete single-crystal X-ray diffraction analysis of this compound. Consequently, the quantitative crystallographic data, such as unit cell dimensions, space group, atomic coordinates, and detailed refinement parameters, are not available in the public domain.

Furthermore, specific experimental protocols for the synthesis, crystallization, and X-ray data collection of this compound, as well as a detailed analysis of its intermolecular interactions and hydrogen bonding network based on crystallographic data, could not be located.

Without access to a peer-reviewed publication or a crystallographic information file (CIF) for this compound, it is not possible to generate the requested in-depth technical guide, including the mandatory tables and visualizations. The creation of such a guide requires the foundational crystallographic data which appears to be unpublished or otherwise not publicly accessible at this time.

Therefore, the core requirements of the user's request, including the data presentation in tables and the creation of diagrams based on the specific crystal structure of this compound, cannot be fulfilled.

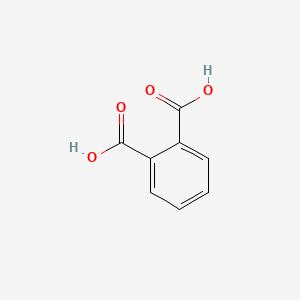

Navigating Phthalic Acid Derivatives: A Technical Guide to 4-Methoxyphthalic Acid and its Isomer

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a detailed analysis of 4-Methoxyphthalic acid, clarifying its core properties and distinguishing it from the structurally similar and more commonly referenced 4-Methylphthalic acid.

A frequent point of confusion arises between this compound and 4-Methylphthalic acid due to their similar nomenclature. However, they are distinct chemical entities with different molecular weights and CAS numbers. This guide clarifies the identity of both compounds, presenting their key identifiers in a structured format to aid in research and procurement.

Core Chemical Identifiers

The following table summarizes the essential quantitative data for both this compound and 4-Methylphthalic acid, facilitating accurate identification and differentiation.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 5560-61-2 | C₉H₈O₅ | 196.16 |

| 4-Methylphthalic acid | 4316-23-8[1][2] | C₉H₈O₄ | 180.16[1] |

Experimental Protocols

Accurate determination of a compound's molecular weight is critical. The standard and most reliable method for this is mass spectrometry.

Methodology: Mass Spectrometry for Molecular Weight Determination

-

Sample Preparation: A dilute solution of the analyte (e.g., this compound) is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds. In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of the compound. For this compound, a prominent peak would be expected at an m/z value corresponding to its molecular weight (approximately 196.16).

This protocol provides an unambiguous confirmation of the compound's molecular weight, a fundamental step in verifying its identity before use in experimental research or drug development pathways.

Visualization of Compound Differentiation

The following diagram illustrates the logical workflow for identifying and differentiating between these two chemical compounds based on the initial query.

References

An In-depth Technical Guide to the Discovery and History of 4-Methoxyphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphthalic acid, a substituted aromatic dicarboxylic acid, holds a unique position in the annals of organic chemistry. Though not as widely recognized as its un-methoxylated parent, phthalic acid, its discovery and the evolution of its synthesis provide a fascinating glimpse into the experimental techniques and deductive reasoning of early 20th-century chemists. This technical guide delves into the historical context of its discovery, the intricacies of its initial synthesis, subsequent methodological developments, and its applications, providing a comprehensive resource for researchers in organic synthesis and drug development.

The Genesis of this compound: A Tale of Two Isomers

The first documented synthesis of this compound was reported in 1907 by William Henry Bentley and Charles Weizmann in their seminal paper, "IX.—4-Hydroxyphthalic and 4-methoxyphthalic acids," published in the Journal of the Chemical Society, Transactions[1]. Their work was part of a broader investigation into hydroxy- and methoxy-substituted phthalic acids, which also included the synthesis of the 3-methoxy isomer.

At the turn of the 20th century, the elucidation of the structure and reactivity of substituted benzene derivatives was a major focus of organic chemistry. The ability to introduce functional groups at specific positions on the benzene ring was a critical area of research, paving the way for the synthesis of a vast array of new compounds with potential applications in dyes, pharmaceuticals, and materials. The work of Bentley and Weizmann was a significant contribution to this field, demonstrating a clear and logical pathway to a previously unknown substituted phthalic acid.

The Original Synthesis: A Multi-Step Journey

The synthesis of this compound, as detailed by Bentley and Weizmann, was not a direct process but rather a carefully planned multi-step sequence starting from a more readily available precursor. The pathway can be broken down into two key transformations: the formation of the intermediate, 4-hydroxyphthalic acid, and its subsequent methylation.

Part 1: The Synthesis of 4-Hydroxyphthalic Acid

The journey to this compound began with the preparation of its immediate precursor, 4-hydroxyphthalic acid. Bentley and Weizmann employed a robust method for this transformation: the alkali fusion of 4-sulphophthalic acid[2][3].

Experimental Protocol: Alkali Fusion of 4-Sulphophthalic Acid [2][4]

-

Starting Material: 4-Sulphophthalic acid (aqueous solution).

-

Reagents: Potassium hydroxide (KOH) and Sodium hydroxide (NaOH).

-

Procedure:

-

A mixture of potassium hydroxide (300 g), sodium hydroxide (150 g), and a 50% aqueous solution of 4-sulfophthalic acid (120 g, ~0.25 mol) is prepared in a stainless steel beaker equipped with a steel stirrer.

-

The mixture is heated in an oil bath for 4 hours.

-

After cooling, but while still molten, the reaction mass is poured into a mixture of ice and water (600 ml).

-

The solution is carefully neutralized to a pH of 9.0 with cooling. This step is crucial to avoid the precipitation of the m-hydroxybenzoic acid by-product.

-

The solution is then acidified, taken to dryness using a rotary evaporator, and the desired 4-hydroxyphthalic acid is extracted from the inorganic salts using a Soxhlet extractor.

-

-

Purification: The crude product is recrystallized from approximately two volumes of boiling water.

-

Yield: The reported crude yield was 26 g (59%), with the recrystallized product yielding 19.5 g (44%).

-

Melting Point: The purified 4-hydroxyphthalic acid exhibited a melting point of 201-203 °C.

Causality Behind Experimental Choices:

The choice of a mixed alkali fusion (KOH and NaOH) was likely to achieve a lower melting eutectic mixture, allowing the reaction to proceed at a more controlled temperature. The careful neutralization to pH 9.0 before full acidification demonstrates a keen understanding of the potential side reactions, specifically the decarboxylation that could lead to the formation of m-hydroxybenzoic acid, a known impurity in this reaction[3]. The use of a Soxhlet extractor was an efficient method for separating the organic product from the large amount of inorganic salts generated during the workup.

Part 2: The Methylation of 4-Hydroxyphthalic Acid

With 4-hydroxyphthalic acid in hand, the final step was the introduction of the methyl group to the hydroxyl substituent. For this, Bentley and Weizmann turned to a classic and reliable methylation agent of the era: dimethyl sulfate[5].

Experimental Protocol: Methylation with Dimethyl Sulfate

While the 1907 paper is the primary source for the synthesis of this compound, a general procedure for the methylation of a phenolic acid from that era would have been as follows:

-

Starting Material: 4-Hydroxyphthalic acid.

-

Reagents: Dimethyl sulfate ((CH₃)₂SO₄), Sodium hydroxide (NaOH), and a suitable solvent (e.g., water or a water/alcohol mixture).

-

Procedure:

-

4-Hydroxyphthalic acid is dissolved in an aqueous solution of sodium hydroxide. The amount of NaOH used would be sufficient to deprotonate both the carboxylic acid groups and the phenolic hydroxyl group.

-

Dimethyl sulfate is then added portion-wise to the alkaline solution, likely with cooling to control the exothermic reaction.

-

The reaction mixture is stirred for a period to ensure complete methylation.

-

The reaction is then worked up by acidification, which would precipitate the this compound.

-

-

Purification: The crude this compound would then be purified by recrystallization.

Self-Validating System:

The success of this methylation is predicated on the differential reactivity of the various acidic protons in the starting material. In a sufficiently basic solution, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the electrophilic methyl group of dimethyl sulfate. The carboxylate groups, being less nucleophilic, are less likely to react under these conditions, leading to the selective formation of the methoxy ether. The final acidification step serves to protonate the carboxylate groups, yielding the desired dicarboxylic acid.

The historical synthesis pathway is summarized in the following workflow diagram:

Caption: The historical two-step synthesis of this compound.

Physicochemical Properties

Bentley and Weizmann reported the following key property for the newly synthesized this compound:

| Property | Value |

| Melting Point | 172-174 °C |

Subsequent Developments and Modern Applications

While the foundational work of Bentley and Weizmann established a viable route to this compound, the landscape of organic synthesis has evolved significantly. Modern approaches to the synthesis of the precursor, 4-hydroxyphthalic acid, might involve the hydroxylation of 4-bromophthalic anhydride, offering an alternative to the high-temperature alkali fusion[6].

The applications of this compound itself have not been as extensively documented as some other phthalic acid derivatives. However, its structural motifs suggest potential utility in several areas:

-

Polymer Chemistry: As a dicarboxylic acid, it can serve as a monomer for the synthesis of polyesters and polyamides with modified properties conferred by the methoxy group, such as altered solubility, thermal stability, or optical characteristics.

-

Pharmaceutical and Agrochemical Synthesis: The substituted phthalic acid core is a common scaffold in bioactive molecules. The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a potentially valuable building block for the synthesis of novel drug candidates and pesticides. For instance, the related compound, 4-methylphthalic acid, is a key intermediate in the synthesis of the herbicide Imazamethabenz-Methyl[7].

-

Fine Chemical Synthesis: It can be used as a starting material for the synthesis of more complex molecules, where the methoxy and carboxylic acid groups can be further functionalized.

Conclusion

The discovery and initial synthesis of this compound by Bentley and Weizmann stand as a testament to the systematic and logical approach of early 20th-century organic chemists. Their work, rooted in the fundamental transformations of functional groups on aromatic rings, laid the groundwork for the creation of this unique molecule. While its applications have not been as widely exploited as some of its chemical relatives, the inherent functionality of this compound ensures its continued relevance as a versatile building block for the synthesis of novel materials and bioactive compounds. This guide provides a comprehensive historical and technical overview that can serve as a valuable resource for researchers seeking to understand and utilize this intriguing molecule.

References

- 1. IX.—4-Hydroxyphthalic and 4-methoxyphthalic acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. scispace.com [scispace.com]

- 4. JPS61140578A - Method for producing 4-hydroxyphthalic anhydride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Theoretical Properties of 4-Methoxyphthalic Acid Isomers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and known properties of 4-methoxyphthalic acid and its isomers. Due to a notable scarcity of experimentally derived data for these specific compounds in publicly accessible literature, this guide also incorporates information on the closely related 4-methylphthalic acid for comparative purposes and presents general experimental protocols that can be adapted for their synthesis and analysis.

Physicochemical Properties

A comparative summary of the available physicochemical properties for this compound, its 3-methoxy isomer, and the analogous 4-methylphthalic acid is presented below. It is important to note that much of the data for the methoxy isomers is predicted, highlighting a significant area for future experimental investigation.

| Property | This compound | 3-Methoxyphthalic Acid | 4-Methylphthalic Acid (for comparison) |

| Molecular Formula | C₉H₈O₅ | C₉H₈O₅ | C₉H₈O₄ |

| Molecular Weight | 196.16 g/mol | 196.16 g/mol | 180.16 g/mol [1] |

| Melting Point | No experimental data available | No experimental data available | 146-148 °C[2][3] |

| pKa | Predicted: pKa1 ≈ 3.3 | Predicted: pKa1 ≈ 3.3 | Predicted: 3.32 ± 0.10[4] |

| Solubility | No experimental data available | No experimental data available | Partially soluble in water; Soluble in ethanol, methanol, and acetone[5][6] |

| LogP | No experimental data available | No experimental data available | 1.27[2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound and its isomers are limited. Below is a summary of the available information.

Infrared (IR) Spectroscopy

An experimental IR spectrum is available for this compound, though without detailed peak assignments.[7] The spectrum would be expected to show characteristic absorptions for the O-H stretch of the carboxylic acids, the C=O stretch of the carboxyl groups, the C-O-C stretch of the methoxy group, and aromatic C-H and C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR spectra for this compound or 3-methoxyphthalic acid were found in the conducted search. For comparison, ¹H NMR data for the related 4-methylphthalic acid in DMSO-d₆ is available.[8]

Experimental Protocols

Synthesis of Methoxyphthalic Acid Isomers

A general approach for the synthesis of methoxyphthalic acids involves the oxidation of the corresponding methoxy-substituted o-xylenes. A well-established method for similar transformations is the potassium permanganate oxidation of an aromatic precursor.[9]

General Protocol for the Oxidation of a Methoxy-o-xylene:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material (e.g., 3,4-dimethoxytoluene to yield this compound) in an aqueous solution of a base such as sodium hydroxide.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate, to the stirred solution. The reaction is typically exothermic and may require cooling to control the rate. After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

-

Work-up: Cool the reaction mixture and quench any remaining oxidizing agent with a reducing agent like sodium bisulfite. Filter the mixture to remove the manganese dioxide byproduct.

-

Isolation and Purification: Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the crude methoxyphthalic acid. Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Below is a conceptual workflow for this synthesis process.

Analytical Methods

The analysis of this compound and its isomers can be achieved using standard chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be a suitable technique for the separation and quantification of these isomers. The mobile phase would typically consist of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid groups to their more volatile ester forms (e.g., methyl or ethyl esters) is generally required.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

-

IR Spectroscopy: To confirm the presence of key functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

The following diagram illustrates a general analytical workflow for the characterization of a synthesized methoxyphthalic acid isomer.

Biological Activity

There is a significant lack of specific data on the biological activities of this compound and its isomers. Research on the biological effects of phthalates has primarily focused on phthalic acid esters (PAEs), which are known for their endocrine-disrupting properties.[10] Phthalic acid itself has been shown to exhibit some mutagenic effects in mammalian germ cells.[11]

Given that the biological activity of isomers can vary significantly, dedicated studies are required to elucidate the specific toxicological and pharmacological profiles of this compound and 3-methoxyphthalic acid. Future research could explore their potential as enzyme inhibitors, their cytotoxicity against various cell lines, and their antimicrobial or anti-inflammatory properties, drawing parallels from studies on other substituted benzoic and phthalic acid derivatives. For instance, 4-methoxybenzoic acid has been investigated for its potential to target MAPK14, a key protein in inflammatory signaling pathways.[12]

Conclusion and Future Directions

This guide consolidates the limited available information on the theoretical properties of this compound and its isomers. The recurring appearance of data for 4-methylphthalic acid in searches for its methoxy analog underscores the significant data gap for these compounds. There is a clear need for foundational experimental work to determine the physicochemical properties, develop specific and validated synthesis and analysis protocols, and to investigate the biological activities of this compound and its isomers. Such research will be crucial for enabling their potential application in drug development and materials science.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. nbinno.com [nbinno.com]

- 3. 4-Methylphthalic acid | 4316-23-8 [chemicalbook.com]

- 4. 4-Methylphthalic acid | 4316-23-8 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 4316-23-8: 4-Methylphthalic acid | CymitQuimica [cymitquimica.com]

- 7. This compound(1885-13-8) IR Spectrum [m.chemicalbook.com]

- 8. 4-Methylphthalic acid(4316-23-8) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Methoxyphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Methoxyphthalic acid. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, data on structurally similar compounds such as other phthalic acid derivatives and aromatic carboxylic acids, and general laboratory safety principles. This document is intended to provide a robust framework for risk assessment and the implementation of safe laboratory practices.

Hazard Identification and Classification

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

It is crucial to handle this compound with the understanding that it is a potential irritant to the skin, eyes, and respiratory system.

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of an exposure. The following protocols are recommended based on the known hazards of similar chemical structures.

Table 2: First-Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the individual is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

As an organic solid, this compound is combustible. The primary hazards associated with a fire involving this compound are the potential for dust explosions and the generation of hazardous combustion products.

Table 3: Fire-Fighting Guidelines

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide. |

| Unsuitable Extinguishing Media | A direct water jet may scatter the material and spread the fire. |

| Specific Hazards | Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[1] Thermal decomposition may produce carbon monoxide and carbon dioxide. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Table 4: Handling and Storage Recommendations

| Category | Procedure |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid generating dust.[1] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents.[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 5: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter. |

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical like this compound in a laboratory setting.

Experimental Protocols

Due to the absence of specific published experimental studies detailing the handling of this compound, this guide cannot provide detailed methodologies for specific experiments. Researchers should develop their own standard operating procedures (SOPs) based on the general safety principles outlined in this document and in consultation with their institution's environmental health and safety department.

Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general chemical safety principles and data from similar compounds. It is not a substitute for a specific Safety Data Sheet (SDS) for this compound. All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.

References

Methodological & Application

Synthesis of 4-Methoxyphthalic Anhydride from 4-Methoxyphthalic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-methoxyphthalic anhydride from 4-methoxyphthalic acid. The protocol details a robust method utilizing acetic anhydride as a dehydrating agent, followed by purification of the final product. This application note is intended to furnish researchers and professionals in drug development and organic synthesis with a reliable procedure for obtaining high-purity 4-methoxyphthalic anhydride.

Introduction

4-Methoxyphthalic anhydride is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, polymers, and dyes. Its chemical structure, featuring a reactive anhydride group and a methoxy-substituted aromatic ring, makes it a versatile building block in medicinal chemistry and materials science. The synthesis described herein involves the intramolecular cyclization of this compound via dehydration, a common and effective method for the preparation of cyclic anhydrides.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is provided in the table below. These values are essential for monitoring the reaction, determining the appropriate purification strategy, and confirming the identity of the synthesized compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 5662-95-3 | C₉H₈O₅ | 196.16 | 165-168 | White to off-white crystalline solid |

| 4-Methoxyphthalic Anhydride | 4730-31-0 | C₉H₆O₄ | 178.14 | 97-100 | White to pale yellow crystalline solid |

Experimental Protocol

This protocol is adapted from established methods for the synthesis of aromatic anhydrides from their corresponding dicarboxylic acids.

Materials and Reagents:

-

This compound (≥98% purity)

-

Acetic Anhydride (≥99% purity)

-

Toluene (anhydrous)

-

Ice

-

Distilled water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Spatula

-

Glass stirring rod

-

Melting point apparatus

Procedure:

1. Reaction Setup: a. In a 100 mL round-bottom flask, place 10.0 g (0.051 mol) of this compound. b. Add 30 mL (0.318 mol) of acetic anhydride to the flask. c. Add a magnetic stir bar to the flask. d. Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

2. Dehydration Reaction: a. Begin stirring the mixture and gently heat the flask to reflux. b. Maintain the reaction at reflux for 2 hours. The solid this compound will gradually dissolve as it reacts to form the anhydride.

3. Isolation of Crude Product: a. After 2 hours of reflux, turn off the heat and allow the reaction mixture to cool to room temperature. b. Once at room temperature, place the flask in an ice bath for 30 minutes to induce crystallization of the 4-methoxyphthalic anhydride. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the collected crystals with a small amount of cold, anhydrous toluene to remove residual acetic acid and acetic anhydride.

4. Purification by Recrystallization: a. Transfer the crude 4-methoxyphthalic anhydride to a beaker. b. Add a minimal amount of hot toluene to dissolve the solid completely. c. If any insoluble impurities are present, perform a hot gravity filtration. d. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration. f. Dry the purified 4-methoxyphthalic anhydride in a desiccator under vacuum.

5. Characterization: a. Determine the melting point of the dried product. The melting point should be in the range of 97-100 °C. b. Calculate the percentage yield of the reaction. A typical yield for this type of reaction is in the range of 85-95%.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-methoxyphthalic anhydride.

| Parameter | Value |

| Mass of this compound | 10.0 g |

| Moles of this compound | 0.051 mol |

| Volume of Acetic Anhydride | 30 mL |

| Moles of Acetic Anhydride | 0.318 mol |

| Molar Ratio (Acid:Anhydride) | ~1:6 |

| Reaction Time | 2 hours |

| Reaction Temperature | Reflux (~140 °C) |

| Expected Yield | 85-95% |

| Theoretical Yield | 9.09 g |

| Melting Point of Product | 97-100 °C |

Visualizations

Experimental Workflow:

The overall experimental workflow for the synthesis of 4-methoxyphthalic anhydride is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of 4-methoxyphthalic anhydride.

Signaling Pathway (Reaction Mechanism):